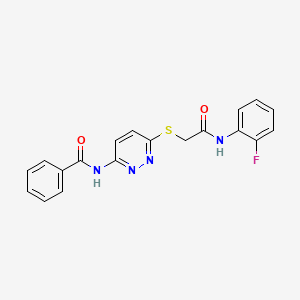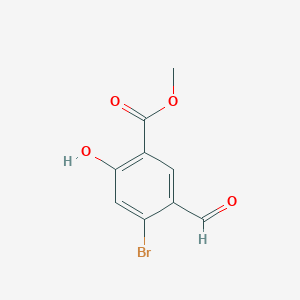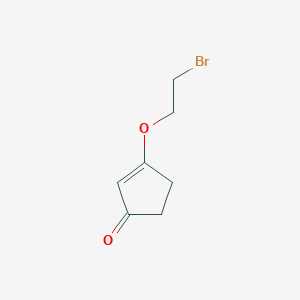
3-(2-Bromoethoxy)cyclopent-2-enone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromoethoxy)cyclopent-2-enone is a chemical compound with the molecular formula C7H9BrO2 and a molecular weight of 205.051 . It is not intended for human or veterinary use and is used for research purposes only.
Synthesis Analysis
The synthesis of cyclopent-2-enones, a class of compounds to which 3-(2-Bromoethoxy)cyclopent-2-enone belongs, has been achieved through various methods. One such method involves the enantioselective synthesis of chiral cyclopent-2-enones by the nickel-catalyzed desymmetrizing arylative cyclization of alkynyl bis(2,2,2-trifluoroethyl) malonates with arylboronic acids . Another method involves the synthesis of both enantiomers of 4,5-dihydroxy-3-(formyl)cyclopent-2-enone acetonide in five steps starting from meso-tartaric acid .Chemical Reactions Analysis
While specific chemical reactions involving 3-(2-Bromoethoxy)cyclopent-2-enone are not mentioned in the search results, general reactions of cyclopent-2-enones have been discussed. For instance, the synthesis of hydroxycyclopent-2-enones and methoxycyclopent-2-enones from simple furan substrates using a continuous flow nebulizer system has been reported .Applications De Recherche Scientifique
Photocatalysis of Enone Cycloadditions
Research has shown that Ru(bipy)3Cl2 can act as a visible light photocatalyst for [2+2] enone cycloadditions, with 3-(2-Bromoethoxy)cyclopent-2-enone being a potential substrate due to its enone structure. This process, which utilizes sunlight for irradiation, achieves excellent diastereoselectivity in the formation of cyclobutane products, proposing a mechanism involving one-electron reduction of the enone substrate (Ischay, Anzovino, Du, & Yoon, 2008).
Reactivity Differences in Cycloadditions
A computational study highlighted the reactivity differences between phosphine- and amine-catalyzed cycloadditions of allenoates and enones. This study suggests that 3-(2-Bromoethoxy)cyclopent-2-enone could undergo similar reactivity patterns, with phosphine-catalyzed [3 + 2] cycloaddition being kinetically favored over amine-catalyzed [2 + 4] cycloaddition due to the formation of a more stable phosphorus-ylide (Huang, Lankau, & Yu, 2014).
Reductive Coupling with Aromatic Aldehydes
The intermolecular reductive coupling reaction of cyclopent-2-enone and aromatic aldehydes, facilitated by chiral rhodium catalysts, leads to the formation of β-hydroxyketones with high anti-selectivity and enantioselectivity. This process demonstrates the versatility of 3-(2-Bromoethoxy)cyclopent-2-enone in asymmetric synthesis (Shiomi, Adachi, Ito, & Nishiyama, 2009).
Synthesis of Cyclopentanone Enol Ethers
A two-step, highly diastereoselective formal [3+2] cycloaddition process has been developed, which could involve 3-(2-Bromoethoxy)cyclopent-2-enone as a substrate. This method leads to the synthesis of cyclopentanone enol ethers containing an all-carbon quaternary center, demonstrating the compound's applicability in constructing complex molecular architectures (Huang & Zhang, 2007).
Liquid Crystalline Compounds
The synthesis and chemical transformations of 3-aryl- or 3-(trans-4-alkylcyclohexyl)- 6-arylcyclohex-2-enones have been explored, demonstrating their conversion into liquid crystalline compounds. Given its structural similarity, 3-(2-Bromoethoxy)cyclopent-2-enone could potentially be used to develop new liquid crystalline materials, providing a basis for advanced materials science research (Bezborodov, Sasnouski, Lapanik, Dabrowski, Dziaduszek, & Tyvorskii, 2001).
Propriétés
IUPAC Name |
3-(2-bromoethoxy)cyclopent-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO2/c8-3-4-10-7-2-1-6(9)5-7/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIBWVRJYLJSHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=C1OCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromoethoxy)cyclopent-2-enone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2774726.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2774727.png)

![3-Amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2774729.png)
![3-amino-2-methyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2774730.png)
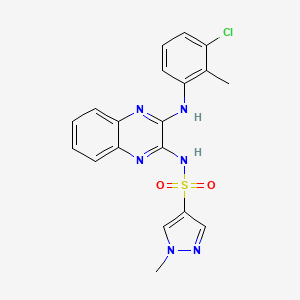
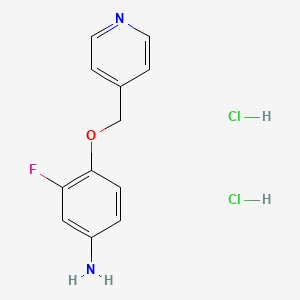
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid](/img/structure/B2774737.png)
![N-(3-acetamidophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2774739.png)
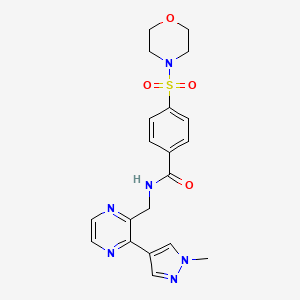
![N-(5-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2774743.png)
